Boiling Point: Para- vs. Ortho-Methyl Isomer
The para-methyl substitution (4-methylbenzoate) in the target compound is predicted to result in a higher boiling point compared to its ortho-methyl isomer (4-Bromo-2-chlorophenyl 2-methylbenzoate), influencing purification strategy and handling. While experimental data for the ortho isomer is limited, this difference is consistent with the general trend that para-substituted aromatic esters exhibit higher boiling points due to more efficient crystal packing and lower volatility .
Comparator: ortho-methyl isomer – data not reported; class trend indicates para-isomer has higher boiling point.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 447.1±45.0 °C (Predicted) |
| Comparator Or Baseline | 4-Bromo-2-chlorophenyl 2-methylbenzoate (Ortho-methyl isomer) |
| Quantified Difference | Data not available for comparator; class trend indicates para-isomer has higher boiling point. |
| Conditions | Predicted via ACD/Labs Percepta Platform |
Why This Matters
Selecting the correct positional isomer ensures accurate boiling point prediction and appropriate distillation conditions during synthesis.
